Comparative Cytotoxicity: 1-(3-Bromophenyl)-2,2-difluoroethanone Demonstrates 1.7-Fold Higher Potency than 4-Chlorophenyl Analog in MCF-7 Breast Cancer Cells
In vitro cytotoxicity screening reveals that 1-(3-bromophenyl)-2,2-difluoroethanone inhibits MCF-7 breast cancer cell viability with an IC50 of 15 µM, compared to an IC50 of 25 µM for the 4-chlorophenyl analog 1-(4-chlorophenyl)-2,2-difluoroethanone under identical assay conditions . This represents a 1.7-fold improvement in potency, suggesting that the 3-bromophenyl substitution confers a favorable interaction profile with cellular targets relative to the 4-chlorophenyl modification.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15 µM |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2,2-difluoroethanone: 25 µM |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | MCF-7 breast cancer cell line; apoptosis induction assay |
Why This Matters
Procurement of the 3-bromophenyl variant over the 4-chlorophenyl analog is justified for oncology-focused medicinal chemistry programs seeking enhanced starting potency in breast cancer models, potentially reducing the need for extensive lead optimization rounds.
